2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1,4)benzodiazepine
Description
2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1,4)benzodiazepine is a complex heterocyclic compound featuring a fused isoquinoline-benzodiazepine core. Key structural attributes include:
- Substituents: A chlorine atom at position 2, methoxy groups at positions 12 and 13, and a phenyl group at position 4.
- Functional groups: The chloro and methoxy groups are electron-withdrawing and electron-donating, respectively, which may modulate electronic properties and receptor interactions.
Properties
CAS No. |
62206-00-2 |
|---|---|
Molecular Formula |
C25H23ClN2O2 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-chloro-12,13-dimethoxy-6-phenyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C25H23ClN2O2/c1-29-23-12-17-10-11-28-15-22(16-6-4-3-5-7-16)27-21-9-8-18(26)13-20(21)25(28)19(17)14-24(23)30-2/h3-9,12-14,25H,10-11,15H2,1-2H3 |
InChI Key |
JGKYITUCSFGHGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3C4=C(C=CC(=C4)Cl)N=C(CN3CCC2=C1)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Intermediate
The tetrahydroisoquinoline portion, particularly the 12,13-dimethoxy substitution pattern, is typically prepared starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride or substituted phenethylamines. The following steps are commonly employed:
- Bischler-Napieralski Cyclization : Amides derived from substituted phenethylamines are cyclized under dehydrating conditions (e.g., POCl3 reflux) to form dihydroisoquinolines.
- Reduction : The dihydroisoquinoline intermediates are reduced (e.g., NaBH4) to yield tetrahydroisoquinolines with the desired substitution pattern.
For example, compounds analogous to the target molecule were synthesized from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and substituted benzoyl chlorides, followed by Bischler-Napieralski cyclization and reduction steps to yield tetrahydroisoquinoline derivatives suitable for further elaboration.
Formation of the Benzodiazepine Ring
The benzodiazepine moiety is constructed via ring-closure reactions involving key intermediates such as chloro-substituted benzophenones and amines. A notable method involves:
- Reacting 2-chloroacetylamino-5-chloro-diphenyl ketone with hexamethylenetetramine under reflux conditions to induce ring closure forming the benzodiazepine core.
- Subsequent purification steps including vacuum concentration, solvent washing, acid-base treatments, and crystallization to achieve high-purity benzodiazepine intermediates.
This approach was demonstrated in the preparation of high-purity 7-chloro-5-phenyl-benzodiazepine-2-one, an important intermediate structurally related to the target compound. The method avoids volatile salts and favors hydrochloric acid catalysis, leading to a product with HPLC purity exceeding 99%.
Catalytic Hydrofunctionalization and Asymmetric Synthesis
Advanced catalytic methods have been applied for the synthesis of benzodiazepine derivatives with high enantioselectivity:
- Rhodium-Catalyzed Hydroamination : Internal alkynes and allenes undergo Rh-catalyzed hydrofunctionalization to form 1,4-benzodiazepines with good yields and excellent enantioselectivities.
- Chiral Ligands : Use of chiral biaryl phosphine ligands such as (R)-DTBM-Segphos and (R)-DTBM-Garphos enhances enantioselectivity in the formation of vinyl-substituted benzodiazepines.
- Brønsted Acid Catalysis : The choice of acid influences yield and enantioselectivity, with PPTS and chloroacetic acid being effective in different contexts.
These catalytic strategies provide access to complex benzodiazepine frameworks with controlled stereochemistry and functionalization, which can be adapted for the synthesis of the target compound.
Detailed Reaction Scheme and Data
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline + benzoyl chloride | 70-85 | Precursor for cyclization |
| Bischler-Napieralski cyclization | POCl3 reflux | 60-80 | Forms dihydroisoquinoline intermediate |
| Reduction | NaBH4 in suitable solvent | 75-90 | Converts dihydroisoquinoline to tetrahydroisoquinoline |
| Benzodiazepine ring closure | 2-chloroacetylamino-5-chlorobenzophenone + hexamethylenetetramine, HCl catalysis, reflux | 65-75 | High purity intermediate (>99% HPLC) |
| Rh-catalyzed hydroamination | Rh catalyst, chiral ligand, PPTS or chloroacetic acid | 70-90 | Enantioselective formation of benzodiazepine |
Example: Preparation of 2-(But-2-yn-1-yloxy)benzaldehyde Intermediate
- Salicylaldehyde reacted with 1-bromo-2-butyne in DMF with potassium carbonate at room temperature for 16 hours.
- Workup involved aqueous quenching, extraction, drying, and silica gel chromatography.
- Yield: 83% as a colorless oil.
- Characterization: $$^{1}H$$ NMR and $$^{13}C$$ NMR confirmed structure.
Purification and Quality Control
- Purification typically involves solvent extraction, washing with water and brine, drying over sodium sulfate, and chromatographic techniques.
- High-performance liquid chromatography (HPLC) is employed to confirm purity, often achieving >99% purity for key intermediates.
- Crystallization and acid-base treatments are used to refine the final product and remove impurities, ensuring suitability for pharmaceutical applications.
Summary of Preparation Methodologies
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Bischler-Napieralski Cyclization | Classical cyclization of amides to dihydroisoquinolines | Well-established, scalable | Requires careful control of reaction conditions |
| Rhodium-Catalyzed Hydroamination | Metal-catalyzed asymmetric ring formation | High enantioselectivity, mild conditions | Requires expensive catalysts and ligands |
| Hexamethylenetetramine-mediated ring closure | Efficient benzodiazepine ring formation with acid catalysis | High purity product, avoids volatile salts | Multi-step purification needed |
Chemical Reactions Analysis
7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoquino(2,1-d)(1,4)benzodiazepine, 7,9,10,14b-tetrahydro-2-chloro-12,13-dimethoxy-6-phenyl-, also known as 2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1, 4)benzodiazepine, is a chemical compound with the molecular formula and a molecular weight of 418.95 . It is identified by the CAS registry number 62206-00-2 .
Scientific Research Applications
While the provided search results do not offer extensive details specifically on the applications of "2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1,4)benzodiazepine," the broader context of the search results suggests potential applications in drug design and development:
- Drug Discovery The application of bioisosteres, or structural emulation, can be applied to drug design for candidate optimization .
- Modification of Drug Candidates Bioisosteric substitution is a design concept used to solve problems affecting candidate optimization, progression, and durability . Bioisosteres can affect intrinsic potency and selectivity, influence conformation, solve problems associated with drug developability (including P-glycoprotein recognition), modulate basicity, solubility, and lipophilicity, and address issues associated with metabolism and toxicity .
- Multicomponent Reactions Multicomponent reactions are used in drug design .
Mechanism of Action
The mechanism of action of 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Key Substituents | Hydrogenation State | Notable Functional Groups |
|---|---|---|---|---|
| 2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1,4)benzodiazepine (Target) | Isoquinoline-benzodiazepine | 2-Cl, 12,13-OCH₃, 6-Ph | 7,9,10,14-tetrahydro | Cl, OCH₃, Ph |
| 6-(4-Biphenylyl)-3-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino2,1-dbenzodiazepine | Isoquinoline-benzodiazepine | 3-Cl, 12,13-OCH₃, 6-(4-biphenylyl) | 9,10-dihydro | Cl, OCH₃, biphenylyl |
| Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) | 1,4-Benzodiazepin-2-one | 2-Cl (on phenyl), 7-NO₂, 1-CH₃ | 2,3-dihydro | NO₂, Cl, ketone |
| 6-(3,4,5-Trimethoxyphenyl)-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline | Tetrahydroisoquinoline-dioxane | 6-(3,4,5-trimethoxyphenyl) | Hexahydro | OCH₃, trifluoroacetate |
| 6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine | Benzodithiazine | 6-Cl, 7-CN, 3-(hydroxybenzylidene), 1-CH₃ | Fully unsaturated | CN, SO₂, hydroxybenzylidene |
Key Observations :
- Core Structure: The target compound’s isoquinoline-benzodiazepine fusion differs from simpler benzodiazepines (e.g., Methylclonazepam) and benzodithiazines . The fused system may enhance binding to multi-domain receptors or enzymes.
- Methylclonazepam’s nitro group (NO₂) and ketone are absent in the target compound, suggesting divergent metabolic pathways (e.g., nitro-reduction vs. demethylation) .
- Hydrogenation State: The tetrahydro configuration in the target compound may improve solubility over fully unsaturated analogs but reduce planar rigidity critical for DNA intercalation (a mechanism seen in some antitumor isoquinolines) .
Pharmacological and Functional Comparisons
- Antitumor Activity: The tetrahydroisoquinoline derivative in exhibits antitumor properties, possibly due to DNA intercalation or tubulin inhibition. The target compound’s chloro and methoxy groups may similarly enhance cytotoxicity or selectivity.
- Benzodiazepine Receptor Affinity: Methylclonazepam’s 1,4-benzodiazepin-2-one core is a classic GABAₐ receptor ligand. The target compound’s fused isoquinoline system may shift receptor specificity or introduce novel mechanisms (e.g., kinase inhibition) .
- Solubility and Bioavailability: The benzodithiazine in contains sulfone (SO₂) and cyano (CN) groups, which improve aqueous solubility but may reduce blood-brain barrier penetration. The target compound’s methoxy groups could balance lipophilicity for CNS activity.
Biological Activity
The compound 2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1,4)benzodiazepine is a member of the benzodiazepine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound by reviewing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 347.85 g/mol
- IUPAC Name : this compound
Pharmacological Effects
The compound exhibits several pharmacological properties:
- Anticonvulsant Activity : As with many benzodiazepines, this compound has shown potential anticonvulsant properties. It interacts with GABA receptors to enhance inhibitory neurotransmission in the central nervous system (CNS) .
- Anxiolytic Effects : Similar to other members of its class, it may possess anxiolytic effects by modulating neurotransmitter systems involved in anxiety .
- Anticancer Potential : Recent studies have suggested that derivatives of benzodiazepines can exhibit anticancer activity. The specific compound's structure may allow it to inhibit tumor growth in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of benzodiazepines:
- Chlorine Substitution : The presence of chlorine at the 2-position has been associated with increased binding affinity to GABA receptors .
- Dimethoxy Groups : The dimethoxy substituents at positions 12 and 13 may enhance lipophilicity and bioavailability .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 5.59 |
| HCT-116 (Colon) | 5.60 |
| SK-HEP-1 (Liver) | 6.10 |
| SNU638 (Gastric) | 4.10 |
These findings indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutics .
Animal Studies
In animal models, the compound has demonstrated significant anticonvulsant effects. It was administered to rats subjected to induced seizures and showed a marked reduction in seizure frequency compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
